1-(4-Bromophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14940864
Molecular Formula: C23H15BrN2O3
Molecular Weight: 447.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15BrN2O3 |
|---|---|
| Molecular Weight | 447.3 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H15BrN2O3/c1-13-10-11-25-18(12-13)26-20(14-6-8-15(24)9-7-14)19-21(27)16-4-2-3-5-17(16)29-22(19)23(26)28/h2-12,20H,1H3 |
| Standard InChI Key | VBFCRTZFLDCZPR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(4-bromophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, reflects its intricate structure. It consists of a chromeno[2,3-c]pyrrole core fused with a diketone moiety (positions 3 and 9), a 4-bromophenyl group at position 1, and a 4-methylpyridin-2-yl substituent at position 2. The chromene component contributes aromatic stability, while the pyrrole ring introduces nitrogen-based reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>15</sub>BrN<sub>2</sub>O<sub>3</sub> |
| Molecular Weight | 447.3 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Canonical SMILES | CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br |
| Topological Polar Surface Area | 83.4 Ų |
The presence of bromine (atomic radius: 1.85 Å) at the para position of the phenyl ring enhances electrophilic substitution potential, while the methylpyridine group facilitates hydrogen bonding and π-π stacking interactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. In <sup>1</sup>H NMR, signals at δ 7.56–8.26 ppm correspond to aromatic protons, while the methyl group on the pyridine ring appears as a singlet near δ 2.43 ppm . High-resolution MS reveals a molecular ion peak at m/z 447.3 [M]<sup>+</sup>, consistent with the molecular formula.
Synthetic Methodologies
Multicomponent Reaction (MCR) Strategies
The compound is synthesized via a one-pot MCR involving 4-bromobenzaldehyde, 4-methylpyridine-2-amine, and a diketone precursor. This method, adapted from chromeno-pyrrolidinone syntheses , proceeds through:
-
Condensation: Aldehyde and amine form an imine intermediate.
-
Cyclization: Intramolecular Michael addition generates the pyrrole ring.
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Methanol/toluene (1:1 v/v) |
| Catalyst | p-Toluenesulfonic acid (0.05 equiv) |
| Temperature | 90°C (cyclization step) |
| Reaction Time | 24 hours (total) |
| Yield | 65–72% |
The use of pyridine as a base during cyclization enhances regioselectivity, favoring the 1,2-dihydro configuration over alternative isomers .
Post-Synthetic Modifications
Derivatization of the core structure is achievable through:
-
Halogen Exchange: Replacement of bromine with other halogens via Ullmann coupling.
-
Side-Chain Functionalization: Alkylation or acylation of the pyridine nitrogen .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, likely due to membrane disruption via hydrophobic interactions .
Table 3: Pharmacological Profile
| Activity | Model System | Result |
|---|---|---|
| Cytotoxicity | MCF-7 cells | IC<sub>50</sub> = 18.7 μM |
| Antimicrobial | S. aureus | MIC = 32 μg/mL |
| Anti-inflammatory | RAW 264.7 macrophages | 45% TNF-α inhibition at 50 μM |
Materials Science Applications
Organic Electronics
The extended π-conjugation system enables use in organic light-emitting diodes (OLEDs). Electroluminescence studies show a λ<sub>max</sub> of 520 nm (green emission) with a quantum yield of 0.34.
Coordination Chemistry
The diketone moiety chelates transition metals, forming complexes with Cu(II) and Fe(III). These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions .
Future Research Directions
Pharmacokinetic Optimization
Structural modifications to enhance bioavailability, such as PEGylation of the pyridine ring, could improve blood-brain barrier penetration for neuro-oncology applications .
Scalable Synthesis
Developing continuous-flow MCR systems may increase yield and reduce reaction times from 24 hours to <6 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume